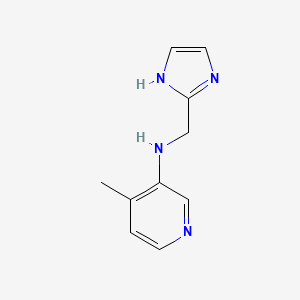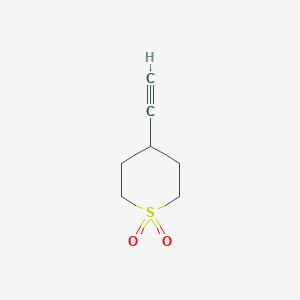
4-ethynyltetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyltetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by the presence of an ethynyl group attached to the tetrahydrothiopyran ring, which is further oxidized to form a 1,1-dioxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyltetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-ethynyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 1,1-dioxide moiety can also interact with redox-active sites, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiopyran 1,1-dioxide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Contains a hydroxyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group, which can participate in different types of chemical reactions compared to the ethynyl group.
Uniqueness
4-Ethynyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H10O2S |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
4-ethynylthiane 1,1-dioxide |
InChI |
InChI=1S/C7H10O2S/c1-2-7-3-5-10(8,9)6-4-7/h1,7H,3-6H2 |
Clé InChI |
WXOKRCIQMSHMCL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCS(=O)(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)

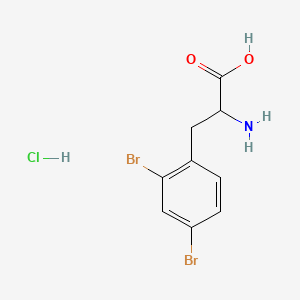
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
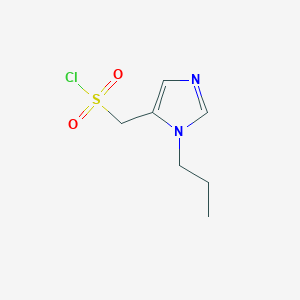
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
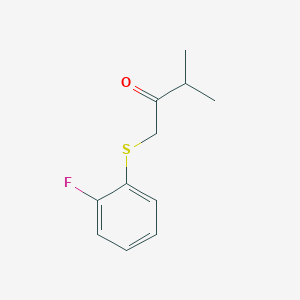

![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
